molecular formula C12H15N3O2S B14913206 Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate

Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate

Cat. No.: B14913206
M. Wt: 265.33 g/mol
InChI Key: YFZWEZYLUWPLEP-UHFFFAOYSA-N
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Description

Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate is a synthetic organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with methyl groups and an amino propanoate ester

Preparation Methods

The synthesis of Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate involves several steps. One common method starts with the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is then reacted with appropriate reagents to introduce the amino and propanoate ester groups. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. .

Scientific Research Applications

Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate can be compared with other thienopyrimidine derivatives, such as:

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoate

InChI

InChI=1S/C12H15N3O2S/c1-7-8(2)18-12-10(7)11(14-6-15-12)13-5-4-9(16)17-3/h6H,4-5H2,1-3H3,(H,13,14,15)

InChI Key

YFZWEZYLUWPLEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCCC(=O)OC)C

Origin of Product

United States

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